NASPM trihydrochloride
NASPM trihydrochloride
NASPM is a synthetic analog of Joro spider toxin that blocks GluR2-lacking, Ca2+-permeable AMPA receptors. The blocking effect of NASPM on these receptors is use and voltage-dependent. At -60 mV, NASPM can suppress current responses in kainate-induced type II neurons (which are typified by strong inward rectification and high permeability to Ca2+) with an IC50 value of 0.33 µM. However, at +40 mV, NASPM does not affect Ca2+-permeable AMPA receptors. NASPM has been shown to protect against ischemia-induced neuronal cell death by preventing influx of toxic levels of Ca2+ into injured neurons. This compound can be used to study the role of GluR2 subunits in calcium permeability of AMPA receptors.
Naspm 3Hcl(1-Naphthylacetyl spermine) is a potent and selective Ca2+ permeable AMPA receptor(Ca-perm AMPAR) blocker. IC50 value:Target: CP-AMPAR blockerNaspm is a selective blocker of Ca(2+)-permeable GluA2-lacking AMPA receptors, reduced MNNG-induced CA1 pyramidal cell death. intra-ACC injections of the CP-AMPAR channel antagonist, 1-naphthylacetyl spermine (NASPM) immediately following trace fear conditioning blocked 24 h fear memory retrieval. TNF-α+PDC caused considerable MN degeneration was blocked by the Ca-perm AMPAr selective blocker, 1-naphthyl acetylspermine (NASPM). Blockage of CP-AMPARs with Naspm (100μM) results in most cases in a significant reduction of the PPD magnitude, also reversing to paired-pulse facilitation in some cases.
Naspm 3Hcl(1-Naphthylacetyl spermine) is a potent and selective Ca2+ permeable AMPA receptor(Ca-perm AMPAR) blocker. IC50 value:Target: CP-AMPAR blockerNaspm is a selective blocker of Ca(2+)-permeable GluA2-lacking AMPA receptors, reduced MNNG-induced CA1 pyramidal cell death. intra-ACC injections of the CP-AMPAR channel antagonist, 1-naphthylacetyl spermine (NASPM) immediately following trace fear conditioning blocked 24 h fear memory retrieval. TNF-α+PDC caused considerable MN degeneration was blocked by the Ca-perm AMPAr selective blocker, 1-naphthyl acetylspermine (NASPM). Blockage of CP-AMPARs with Naspm (100μM) results in most cases in a significant reduction of the PPD magnitude, also reversing to paired-pulse facilitation in some cases.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0001607
InChI:
InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H
SMILES:
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
Molecular Formula:
C22H37Cl3N4O
Molecular Weight:
479.9 g/mol
NASPM trihydrochloride
CAS No.:
VCID: VC0001607
Molecular Formula: C22H37Cl3N4O
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.

Description | NASPM is a synthetic analog of Joro spider toxin that blocks GluR2-lacking, Ca2+-permeable AMPA receptors. The blocking effect of NASPM on these receptors is use and voltage-dependent. At -60 mV, NASPM can suppress current responses in kainate-induced type II neurons (which are typified by strong inward rectification and high permeability to Ca2+) with an IC50 value of 0.33 µM. However, at +40 mV, NASPM does not affect Ca2+-permeable AMPA receptors. NASPM has been shown to protect against ischemia-induced neuronal cell death by preventing influx of toxic levels of Ca2+ into injured neurons. This compound can be used to study the role of GluR2 subunits in calcium permeability of AMPA receptors. Naspm 3Hcl(1-Naphthylacetyl spermine) is a potent and selective Ca2+ permeable AMPA receptor(Ca-perm AMPAR) blocker. IC50 value:Target: CP-AMPAR blockerNaspm is a selective blocker of Ca(2+)-permeable GluA2-lacking AMPA receptors, reduced MNNG-induced CA1 pyramidal cell death. intra-ACC injections of the CP-AMPAR channel antagonist, 1-naphthylacetyl spermine (NASPM) immediately following trace fear conditioning blocked 24 h fear memory retrieval. TNF-α+PDC caused considerable MN degeneration was blocked by the Ca-perm AMPAr selective blocker, 1-naphthyl acetylspermine (NASPM). Blockage of CP-AMPARs with Naspm (100μM) results in most cases in a significant reduction of the PPD magnitude, also reversing to paired-pulse facilitation in some cases. |
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Product Name | NASPM trihydrochloride |
Molecular Formula | C22H37Cl3N4O |
Molecular Weight | 479.9 g/mol |
IUPAC Name | N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride |
Standard InChI | InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H |
Standard InChIKey | JNEOJAUJWOPWJS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-2-(naphthalen-1-yl)acetamide trihydrochloride |
Reference | [1]. Gerace E, et al. PARP-1 activation causes neuronal death in the hippocampal CA1 region by increasing the expression of Ca(2+)-permeable AMPA receptors. Neurobiol Dis. 2014 Oct;70:43-52. [2]. Descalzi G, et al. Rapid synaptic potentiation within the anterior cingulate cortex mediates trace fear learning. Mol Brain. 2012 Feb 3;5:6. [3]. Yin HZ, et al. TNF-α triggers rapid membrane insertion of Ca(2+) permeable AMPA receptors into adult motor neurons and enhances their susceptibility to slow excitotoxic injury. Exp Neurol. 2012 Dec;238(2):93-102. [4]. Shypshyna MS, et al. Presynaptic Ca(2+)-permeable AMPA-receptors modulate paired-pulse depression in nociceptive sensory synapses. Neurosci Lett. 2015 Jan 12;585:1-5. |
PubChem Compound | 16219727 |
Last Modified | Sep 13 2023 |
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